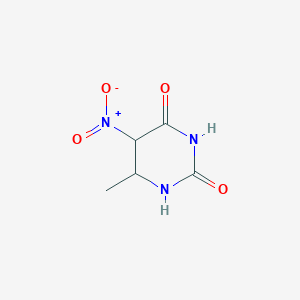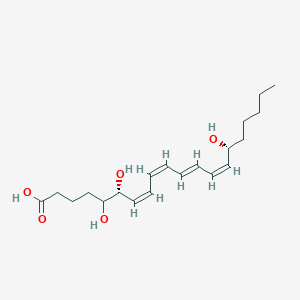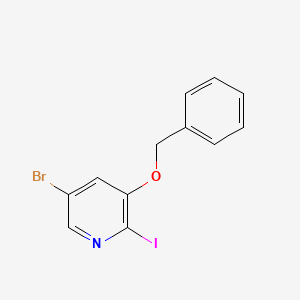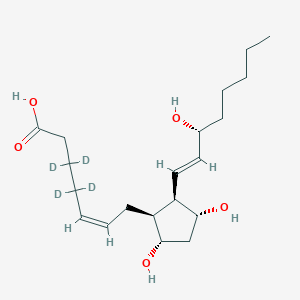![molecular formula C16H16INO4 B12337604 Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate CAS No. 60074-45-5](/img/structure/B12337604.png)
Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is a chemical compound with a complex structure that includes an ethyl ester group, a phenoxy group, and an iodinated pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester typically involves multiple steps, including the formation of the iodinated pyridinyl group and the esterification of propanoic acid. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The iodinated pyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The iodinated pyridinyl group can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester
- Propanoic acid, 2-[4-[(5-(trifluoromethyl)-2-pyridinyl)oxy]phenoxy]-, butyl ester
Uniqueness
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is unique due to the presence of the iodinated pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where iodine’s properties are advantageous, such as in radiolabeling and imaging studies.
Propriétés
Numéro CAS |
60074-45-5 |
|---|---|
Formule moléculaire |
C16H16INO4 |
Poids moléculaire |
413.21 g/mol |
Nom IUPAC |
ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3 |
Clé InChI |
VNPQARYQDQTZOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


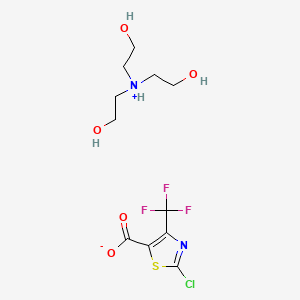
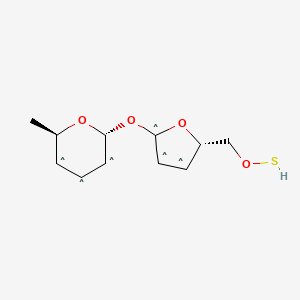

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
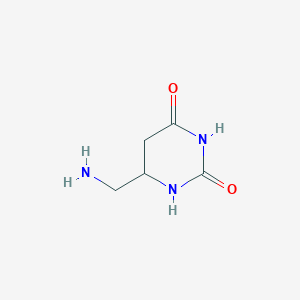

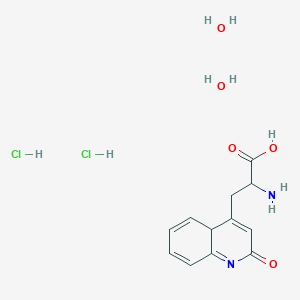
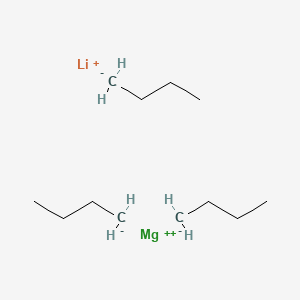
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
